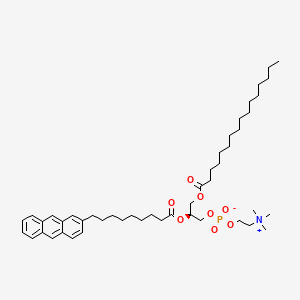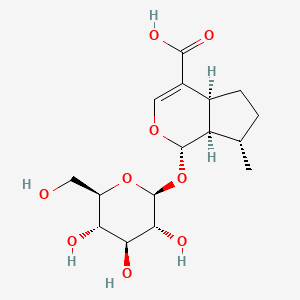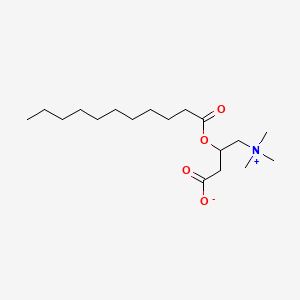
4-(1,1,2,3,3,3-六氟丙氧基)苯甲酸
描述
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C10H6F6O3 and a molecular weight of 288.15 g/mol . This compound is characterized by the presence of a hexafluoropropoxy group attached to the benzene ring, which imparts unique chemical properties, including high thermal stability and resistance to chemical degradation .
科学研究应用
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
4-Hydroxybenzoic acid+1,1,2,3,3,3-Hexafluoropropyl bromide→4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid
Industrial Production Methods
Industrial production methods for 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The hexafluoropropoxy group can participate in nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Esterification: Formation of esters such as methyl 4-(1,1,2,3,3,3-hexafluoropropoxy)benzoate.
Reduction: Formation of 4-(1,1,2,3,3,3-hexafluoropropoxy)benzyl alcohol.
作用机制
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hexafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in biochemical research and drug development .
相似化合物的比较
Similar Compounds
3,4,5-Tris(1,1,2,3,3,3-hexafluoropropoxy)benzoic acid: A similar compound with three hexafluoropropoxy groups attached to the benzene ring.
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzyl alcohol: A reduced form of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid.
Uniqueness
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid is unique due to its specific substitution pattern and the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. Its high thermal stability, chemical resistance, and ability to participate in various chemical reactions make it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-8(9(12,13)14)10(15,16)19-6-3-1-5(2-4-6)7(17)18/h1-4,8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITRBORWAIVSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid](/img/structure/B1227628.png)





![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)

